Methyl 2-((dimethoxyphosphoryl)methyl)benzoate
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Overview
Description
Methyl 2-((dimethoxyphosphoryl)methyl)benzoate is a chemical compound known for its unique structure and potential applications in various fields of research. This compound is characterized by the presence of a dimethoxyphosphoryl group attached to a methyl benzoate backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((dimethoxyphosphoryl)methyl)benzoate typically involves the reaction of methyl 2-methylbenzoate with N-bromosuccinimide in the presence of a solvent like dichloromethane. The reaction is carried out under irradiation with white light, which heats the mixture to reflux. After cooling and filtration, the product is purified using flash column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((dimethoxyphosphoryl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can participate in substitution reactions, particularly with aldehydes, to form alkenylphosphonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Alkenylphosphonates: These are the major products formed when this compound reacts with aldehydes.
Disubstituted Alkenes: Formed as minor products under certain conditions.
Scientific Research Applications
Methyl 2-((dimethoxyphosphoryl)methyl)benzoate has garnered attention in various research fields due to its versatile chemical properties:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-((dimethoxyphosphoryl)methyl)benzoate involves its interaction with various molecular targets and pathways. The compound’s dimethoxyphosphoryl group plays a crucial role in its reactivity, enabling it to participate in phosphorylation reactions and interact with enzymes and other biomolecules. These interactions can modulate biological processes and pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(diethoxyphosphoryl)methyl)benzoate: Similar in structure but with diethoxyphosphoryl group instead of dimethoxyphosphoryl.
Trimethyl phosphonoacetate: Another related compound with a phosphonate group attached to an acetate backbone.
Uniqueness
This uniqueness makes it a valuable compound for specialized research and industrial applications .
Properties
IUPAC Name |
methyl 2-(dimethoxyphosphorylmethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-14-11(12)10-7-5-4-6-9(10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSQZXBLVOELKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CP(=O)(OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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